Nitidine
Overview
Description
Nitidine is a benzophenanthridine alkaloid primarily extracted from the root of Zanthoxylum nitidum, a plant belonging to the Rutaceae family . This compound is known for its diverse biological activities, including antimalarial, antifungal, and antiangiogenesis properties . This compound has been traditionally used in folk medicine for its pain-relieving and blood circulation-enhancing effects .
Mechanism of Action
Target of Action
Nitidine, a bioactive plant benzophenanthridine alkaloid, primarily targets autophagy-related 4B cysteine peptidase (ATG4B) . ATG4B plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .
Mode of Action
This compound interacts with its target, ATG4B, leading to a reduction in cardiac autophagy levels . This interaction results in the induction of cardiac hypertrophy, a condition characterized by an increase in the size of the heart muscle . Overexpression of ATG4B can reverse the cardiac hypertrophy induced by this compound, suggesting that this compound’s effects are mediated through its interaction with ATG4B .
Biochemical Pathways
This compound affects the autophagy pathway by targeting ATG4B . Autophagy is a cellular process that degrades and recycles cellular components, and its disruption can lead to various diseases, including cancer . This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy .
Pharmacokinetics
The intestinal absorption of this compound is through passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . This compound also has a moderate binding to plasma protein, which is independent of the drug concentration .
Result of Action
This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy . This suggests that this compound’s action results in significant changes at the molecular and cellular levels. Furthermore, this compound has been shown to have anti-tumor properties against human melanoma cells by inhibiting proliferation and inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, this compound interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight this compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human melanoma cells, this compound inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . This compound also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, this compound’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore this compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of this compound also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-tumor activity without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . This compound’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for this compound’s therapeutic effects, as they determine its bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for this compound’s effectiveness as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitidine involves several steps, with the key step being the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure . This is followed by subsequent transformations to yield the target alkaloid. Other methods include the Pd-catalyzed coupling of azabicyclic alkene with o-iodobenzene followed by tandem cyclization, domino arylation of aryl triflates, imine-toluamide condensation, cycloaddition of lithiated toluamide-benzonitrile, and condensation of homophthalic ester with imine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Zanthoxylum nitidum using high-performance liquid chromatography with fluorescence detection . This method optimizes the separation and determination of this compound and chelerythrine, another alkaloid found in the same plant .
Chemical Reactions Analysis
Types of Reactions
Nitidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or reduce its toxicity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium and nickel catalysts for coupling and annulation reactions, respectively . Other reagents include aryl triflates, imines, and lithiated toluamides .
Major Products Formed
The major products formed from these reactions include oxythis compound and 5,6-dihydrothis compound, which are structurally related alkaloids with similar biological activities .
Scientific Research Applications
Chemistry: Nitidine is used as a lead compound in the synthesis of other benzophenanthridine alkaloids.
Biology: It exhibits significant antimalarial and antifungal activities.
Medicine: This compound has shown promising antitumor activity in various cancers, including liver, lung, ovarian, and breast cancers.
Comparison with Similar Compounds
Nitidine is structurally similar to other benzophenanthridine alkaloids, such as chelerythrine and dihydrothis compound . this compound is unique in its strong inhibition of DNA topoisomerase I and its ability to form a complex with haem, similar to chloroquine . This makes this compound a potential lead compound for developing new antimalarial and anticancer drugs .
List of Similar Compounds
- Chelerythrine
- Dihydrothis compound
- Oxythis compound
These compounds share similar core structures and biological activities but differ in their specific mechanisms of action and potency .
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPSGJPCCJYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13063-04-2 (chloride) | |
Record name | Nitidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60218846 | |
Record name | Nitidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-57-7 | |
Record name | Nitidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.